molecular formula C10H14ClNO B7942570 3-Chloro-2-([(propan-2-yl)amino]methyl)phenol

3-Chloro-2-([(propan-2-yl)amino]methyl)phenol

Cat. No.: B7942570
M. Wt: 199.68 g/mol
InChI Key: QWSVRTRYPWQOIC-UHFFFAOYSA-N
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Description

3-Chloro-2-([(propan-2-yl)amino]methyl)phenol (CAS: 1490660-66-6) is a substituted phenolic compound featuring a chloro group at the 3-position and an isopropylaminomethyl moiety at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₄ClNO, with a molar mass of 199.68 g/mol . Predicted physicochemical properties include a density of 1.142±0.06 g/cm³, boiling point of 285.2±25.0 °C, and a pKa of 8.14±0.35, indicating moderate basicity due to the isopropylamino group .

Properties

IUPAC Name

3-chloro-2-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)12-6-8-9(11)4-3-5-10(8)13/h3-5,7,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSVRTRYPWQOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-([(propan-2-yl)amino]methyl)phenol typically involves the reaction of 3-chlorophenol with isopropylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-chlorophenol, isopropylamine, and formaldehyde.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: The reactants are mixed and heated, allowing the formation of the desired product through a Mannich reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-([(propan-2-yl)amino]methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2-([(propan-2-yl)amino]methyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-2-([(propan-2-yl)amino]methyl)phenol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional group variations among analogues:

Compound Name Substituents Functional Groups Key Structural Features CAS/Reference
3-Chloro-2-([(propan-2-yl)amino]methyl)phenol 3-Cl, 2-(isopropylaminomethyl) Phenol, secondary amine Intramolecular H-bonding (O–H⋯N) 1490660-66-6
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol 3-Cl, 2-(4-Cl-C₆H₄-iminomethyl) Phenol, Schiff base (C=N) E-configuration; planar C=N bond (1.286 Å) C₁₃H₉Cl₂NO
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol 3-Cl, 2-(CH₃-C₆H₃NH-methyl), 6-OCH₃ Phenol, tertiary amine, methoxy Steric hindrance from methyl and methoxy groups 196875-53-3
Metaterol (3-Hydroxy-α-((isopropylamino)methyl)benzyl alcohol) 3-OH, α-(isopropylaminomethyl) Benzyl alcohol, secondary amine Beta-agonist pharmacophore; chiral center 3571-71-9
3-(3-Chloro-2-methylphenyl)-1-propanol 3-Cl, 2-CH₃ on phenyl, 1-propanol Alcohol, chloroarene Aliphatic chain for lipophilicity 1093172-98-5
Polarity and Solubility
  • The target compound’s isopropylaminomethyl group enhances water solubility compared to non-polar analogues like 3-(3-chloro-2-methylphenyl)-1-propanol .
  • Schiff base derivatives (e.g., (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol) exhibit lower solubility due to extended aromaticity but higher crystallinity, as evidenced by their well-defined monoclinic (P21/c) crystal structures .

Crystallographic and Computational Insights

  • The target compound’s predicted intramolecular O–H⋯N hydrogen bond (analogous to ) stabilizes its conformation, a feature critical for molecular recognition .
  • Software tools like SHELXT () and ORTEP-3 () enable precise structural determination of such compounds, with SHELXL remaining a gold standard for refinement .

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